Olmesartan Ethyl Ester is a compound with the molecular formula C26H30N6O3. It is also known as ethyl 1- ((2’- (1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3- (2-hydroxypropan-2-yl)-5-propyl-1H-pyrrole-2-carboxylate. It is an impurity of Olmesartan, an angiotensin II receptor (AT1R) antagonist used in the high blood pressure study.
Synthesis Analysis
The synthesis of Olmesartan Ethyl Ester involves several steps and intermediates. The key intermediates in its synthesis are N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil. The synthesis process has been studied and characterized using various techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI).
Molecular Structure Analysis
The molecular structure of Olmesartan Ethyl Ester has been solved and refined using single-crystal X-ray diffraction (SCXRD). The compound has a complex structure with multiple functional groups, including an imidazole ring, a biphenyl group, and a tetrazole ring.
Synthesis Analysis
Condensation Reaction: This method involves reacting 2-propyl-4-(1-hydroxy-1-methylethyl)imidazole-5-carboxylic acid ethyl ester with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)tetrazole in the presence of a base like potassium hydroxide. [] This reaction forms the N-alkylated intermediate, which is then hydrolyzed to obtain Olmesartan Ethyl Ester.
Grignard Reaction: A method involving a Grignard reagent has also been reported. [] This method utilizes methylmagnesium bromide, prepared by reacting magnesium chips with methyl bromide, and reacts it with a specific compound to yield 2-propyl-4-[(1-hydroxy-1-methyl)ethyl]-1H-imidazole-5-carboxylic acid ethyl ester, which is further processed to obtain Olmesartan Ethyl Ester.
Chemical Reactions Analysis
The primary chemical reaction involving Olmesartan Ethyl Ester is its hydrolysis to form Olmesartan Medoxomil. [, ] This hydrolysis is typically carried out under basic conditions.
Applications
The primary application of Olmesartan Ethyl Ester is its use as a key intermediate in the synthesis of Olmesartan Medoxomil. [, ] This application highlights its significance in the pharmaceutical industry.
Related Compounds
Trityl Olmesartan
Compound Description: Trityl Olmesartan serves as a crucial intermediate in the synthesis of Olmesartan Medoxomil, a widely recognized angiotensin II receptor antagonist commonly employed in the management of hypertension. [, ] The compound features a trityl protecting group, often utilized in organic synthesis to safeguard specific functional groups from undesired reactions. [, ]
Relevance: Trityl Olmesartan shares a core structure with Olmesartan Ethyl Ester, with the primary distinction being the presence of the trityl protecting group and the carboxylic acid functionality instead of the ethyl ester in Olmesartan Ethyl Ester. [, ] This structural similarity underscores their close relationship as intermediates in the synthesis of Olmesartan Medoxomil. [, ]
Compound Description: N-Trityl-5-(4'-Hydroxymethyl Biphenyl-2-yl)tetrazole is a key intermediate in a specific synthesis route for Olmesartan Medoxomil. [] Its synthesis involves a Suzuki coupling reaction followed by a reduction step, ultimately leading to the formation of this intermediate. []
Relevance: This compound exhibits significant structural similarity to Olmesartan Ethyl Ester, sharing the biphenyl-tetrazole moiety. [] Notably, it lacks the imidazole-5-carboxylic acid ethyl ester part present in Olmesartan Ethyl Ester. [] The presence of the trityl protecting group further distinguishes it, highlighting its role as a precursor in the multi-step synthesis of Olmesartan Medoxomil. []
Compound Description: This compound, also known as 2-propyl-4-[(1-hydroxy-1-methyl) ethyl]-1H-imidazole-5-carboxylic acid ethyl ester, acts as a central building block in the synthesis of Olmesartan Medoxomil. [, , ] Its production often involves Grignard reactions and demands meticulous control over reaction conditions to ensure high yield and purity. []
Relevance: This compound represents a major structural fragment of Olmesartan Ethyl Ester. [, , ] The only structural difference lies in the absence of the biphenyl-tetrazole side chain in this compound, which is present in Olmesartan Ethyl Ester. [, , ] This close structural resemblance highlights its critical role as a direct precursor to Olmesartan Ethyl Ester in the synthesis of Olmesartan Medoxomil. [, , ]
Compound Description: This compound serves as a vital reagent in the synthesis of Olmesartan Medoxomil, particularly in the step involving the introduction of the biphenyl-tetrazole moiety. [] Its reactivity stems from the presence of the benzyl bromide group, allowing for facile alkylation reactions. []
Relevance: This compound can be considered structurally related to Olmesartan Ethyl Ester due to its role as a precursor for a key synthetic intermediate. [] This reagent provides the biphenyl-tetrazole side chain that is also present in Olmesartan Ethyl Ester, highlighting their connection in the synthetic pathway of Olmesartan Medoxomil. []
Compound Description: This compound is a key intermediate in the synthesis of Olmesartan Medoxomil. [] During its synthesis, several impurities and analogs are often observed, necessitating careful purification steps to ensure the final product's quality. []
Relevance: This compound shares the same imidazole core structure with Olmesartan Ethyl Ester, highlighting their close structural relationship. [] The key difference lies in the absence of the biphenyl-tetrazole side chain in this compound. [] This similarity underscores its importance as a precursor to Olmesartan Ethyl Ester in the synthesis of Olmesartan Medoxomil. []
Impurities identified during the synthesis of ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate:
Compound Descriptions:
Ethyl carbinol imidazole: This impurity may arise from incomplete reaction or side reactions during the synthesis of the target imidazole derivative. []
Methoxy imidazole: This impurity suggests the occurrence of methylation side reactions, potentially involving the imidazole ring. []
Olefinic imidazole: This impurity indicates possible elimination reactions during synthesis, leading to the formation of an unsaturated imidazole derivative. []
4-Acetyl imidazole: The presence of this impurity suggests incomplete or undesired acylation at the 4-position of the imidazole ring. []
Diacetyl imidazole: This impurity indicates over-acylation, potentially due to excessive use of acylating agents. []
5-Acetyl imidazole: This impurity, like 4-acetyl imidazole, implies challenges in controlling regioselectivity during acylation. []
Diethyl ester imidazole: This impurity suggests incomplete hydrolysis or transesterification side reactions during the synthesis. []
Acetate imidazole Impurity, Propionate imidazole Impurity, Isobutyrate Imidazole Impurity, and Butyl Imidazole Impurity: These impurities likely arise from competing esterification reactions with different carboxylic acids or their derivatives. []
Relevance: All these impurities are structurally similar to Olmesartan Ethyl Ester as they share the central imidazole ring, a defining feature of the Olmesartan Medoxomil structure. [] Understanding the formation and efficient removal of these impurities is crucial for producing high-quality Olmesartan Medoxomil. []
Compound Description: This compound is a direct precursor in the synthesis of Olmesartan Medoxomil. [] Its preparation often involves the hydrolysis of the corresponding ethyl ester. []
Relevance: This compound is structurally very similar to Olmesartan Ethyl Ester as they both share the core imidazole structure with a propyl substituent at position 2 and a 1-hydroxyl-1-methyl ethyl substituent at position 4. [] The key difference is that this compound is the free acid form of Olmesartan Ethyl Ester, indicating their close relationship as synthetic intermediates in the production of Olmesartan Medoxomil. []
(5-methyl-2-oxo-1,3-dioxole-4-methyl) methyl ester of 4-(1-hydroxyl-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid
Compound Description: This compound is a significant intermediate in the synthesis of Olmesartan Medoxomil. [] Its structure incorporates the medoxomil prodrug moiety, which enhances the bioavailability of the parent drug. []
Olmesartan Medoxomil Impurity D and Olmesartan Medoxomil Impurity E
Compound Description: While specific structures for these compounds are not provided in the abstract, they are identified as isomeric impurities arising during the synthesis of Olmesartan Medoxomil. [] Their presence underscores the need for robust analytical methods for detecting and quantifying impurities to ensure drug safety and efficacy. []
Relevance: These compounds are categorized as impurities arising during the production of Olmesartan Medoxomil, a molecule closely related to Olmesartan Ethyl Ester. [] Although their precise structures are not detailed, their identification as isomeric impurities suggests they possess a high degree of structural similarity to Olmesartan Ethyl Ester. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Poricoic acid A is a tricyclic triterpenoid isolated from Poria cocos. It has a role as a fungal metabolite. It is a tricyclic triterpenoid, a dicarboxylic acid and a secondary alcohol. Poricoic acid A is a natural product found in Phellodendron amurense and Wolfiporia cocos with data available.
C20 sphingosine is a sphingoid that is the C20 analogue of sphingosine. It has a role as a mouse metabolite. It is a sphingoid and an aminodiol. It is a conjugate base of a C20 sphingosine(1+).
NAD(+) is the oxidised form of nicotinamide adenine dinucleotide found in all living cells. In metabolism, NAD(+) is involved in redox reactions, carrying electrons from one reaction to another. It has a role as an Escherichia coli metabolite, a mouse metabolite and a cofactor. It is a NAD(P)(+) and a NAD. It derives from a deamido-NAD(+). It is a conjugate acid of a NAD zwitterion and a NAD(1-). Nad, also known as DPN or nadide, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nad exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Nad has been found throughout most human tissues, and has also been primarily detected in blood. Nad can be found anywhere throughout the human cell, such as in endoplasmic reticulum, nucleus, peroxisome, and mitochondria. Nad exists in all eukaryotes, ranging from yeast to humans. In humans, Nad is involved in cardiolipin biosynthesis CL(i-13:0/i-19:0/i-19:0/i-22:0) pathway, cardiolipin biosynthesis CL(a-13:0/i-14:0/i-16:0/a-15:0) pathway, cardiolipin biosynthesis CL(i-12:0/18:2(9Z, 11Z)/i-24:0/i-12:0) pathway, and cardiolipin biosynthesis CL(i-12:0/a-15:0/i-19:0/18:2(9Z, 11Z)) pathway. Nad is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(i-22:0/a-25:0/21:0) pathway, de novo triacylglycerol biosynthesis TG(a-21:0/a-17:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(24:0/22:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway. A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)